molecular formula C48H26N8Na6O18S6 B12381963 Direct Yellow 106

Direct Yellow 106

Cat. No.: B12381963
M. Wt: 1333.1 g/mol
InChI Key: YHNSVZNUHTUJMW-KRYTWAHJSA-H
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Description

Direct Yellow 106 is an azo dye widely used in the textile industry for dyeing cotton fabrics. It is known for its bright yellow color and excellent dyeing properties. The compound is characterized by its azo group, which is responsible for its vibrant color.

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Yellow 106 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes:

    Preparation of Diazonium Salt: The aromatic amine is dissolved in an acidic solution and reacted with sodium nitrite to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then added to a solution containing the coupling component under controlled temperature and pH conditions to form the dye.

Chemical Reactions Analysis

Types of Reactions

Direct Yellow 106 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The aromatic rings in the dye can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation of the azo group can lead to the formation of nitro compounds and other oxidized derivatives.

    Reduction Products: Reduction of the azo group typically results in the formation of aromatic amines.

    Substitution Products: Substitution reactions can lead to the formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Direct Yellow 106 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying azo dye chemistry and reactions.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism of action of Direct Yellow 106 involves the interaction of its azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The dye can also bind to proteins and other macromolecules, affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

    Direct Yellow 50: Another azo dye with similar dyeing properties but different molecular structure.

    Direct Yellow 86: Known for its bright yellow color and used in similar applications.

    Direct Yellow 142: A structurally similar dye with comparable dyeing properties.

Uniqueness of Direct Yellow 106

This compound is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its ability to undergo various chemical reactions makes it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C48H26N8Na6O18S6

Molecular Weight

1333.1 g/mol

IUPAC Name

hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate

InChI

InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6/b11-9+,12-10+,50-49?;;;;;;

InChI Key

YHNSVZNUHTUJMW-KRYTWAHJSA-H

Isomeric SMILES

C1=CC=C2C3=NN(N=C3C=C(C2=C1)S(=O)(=O)[O-])C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8N=C9C(=N8)C=C(C1=CC=CC=C91)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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